1-sec-Butyl-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

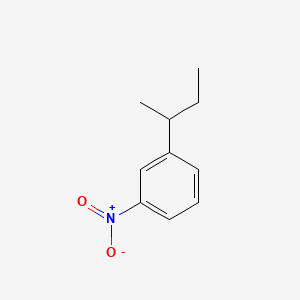

1-sec-Butyl-3-nitrobenzene (CAS RN: 68459-81-4) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at position 3 and a sec-butyl (-CH(CH₂)CH₂CH₃) group at position 1. Its molecular formula is C₁₀H₁₃NO₂, with an average molecular mass of 179.219 g/mol . The sec-butyl substituent introduces steric hindrance due to its branched alkyl chain, while the nitro group imparts strong electron-withdrawing effects. This compound is used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, where its substituent arrangement influences reactivity and solubility .

Preparation Methods

Chemical Reactions Analysis

1-sec-Butyl-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-sec-Butyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-sec-butyl-3-nitrobenzene and related compounds:

Substituent Effects on Physical and Chemical Properties

Steric and Electronic Effects

- This compound : The sec-butyl group provides moderate steric hindrance, which may slow reaction kinetics compared to linear alkyl chains (e.g., ethyl). The nitro group deactivates the aromatic ring, making electrophilic substitutions challenging .

- 1-Ethyl-3-nitrobenzene : The linear ethyl chain offers minimal steric hindrance, enabling faster reactions but lower lipophilicity than sec/tert-butyl derivatives .

- 1-Chloro-3-nitrobenzene : The electron-withdrawing chloro group intensifies ring deactivation, making this compound less reactive toward electrophiles than alkyl-substituted analogs .

- 3-Nitroaniline: The electron-donating amino group activates the ring, contrasting sharply with the deactivating effects of nitro and chloro substituents .

Solubility and Boiling Points

- Alkyl Derivatives (sec/tert-butyl, ethyl): Increased alkyl chain length and branching enhance lipophilicity, improving solubility in nonpolar solvents. Expected boiling points follow the order: tert-butyl > sec-butyl > ethyl due to molecular weight and branching .

- 1-Chloro-3-nitrobenzene : Polar chloro and nitro groups increase solubility in polar aprotic solvents (e.g., DMSO) but reduce compatibility with hydrocarbons .

- 3-Nitroaniline: Hydrogen bonding via the amino group improves water solubility relative to nitroalkyl/chloro analogs .

Reactivity in Key Chemical Reactions

- Electrophilic Aromatic Substitution (EAS): Nitro and chloro groups direct incoming electrophiles to the meta position, but steric hindrance from sec/tert-butyl groups may limit substitution . In 3-nitroaniline, the amino group directs ortho/para substitution, demonstrating contrasting reactivity .

Properties

CAS No. |

68425-59-2 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-butan-2-yl-3-nitrobenzene |

InChI |

InChI=1S/C10H13NO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h4-8H,3H2,1-2H3 |

InChI Key |

XOLORNDFLIOCMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.